molecular formula C12H14N2O2 B8457447 Methyl 3-(cyanomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Methyl 3-(cyanomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

Cat. No.: B8457447
M. Wt: 218.25 g/mol
InChI Key: YONDTFUHPORWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(cyanomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10-8-9-4-2-3-7-14(9)11(10)5-6-13/h8H,2-5,7H2,1H3

InChI Key

YONDTFUHPORWIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2CCCCC2=C1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500-mL three-neck round-bottomed flask equipped with an addition funnel, thermometer and charged with methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate 101d (6.70 g, 37.4 mmol), iodoacetonitrile (12.5 g, 74.9 mmol), iron (II) sulfate heptahydrate (5.20 g, 18.7 mmol) and dimethyl sulfoxide (250 mL). Hydrogen peroxide (35%, 18.2 g, 187 mmol) was added dropwise to the mixture in 1 h through a syringe pump at room temperature using a water bath. Iron (II) sulfate heptahydrate (2 to 3 equivalent) was added to the reaction mixture in portions to keep the temperature between 25° C. to 35° C., until the color of the reaction mixture is deep red. If TLCs show the reaction not completed, then more hydrogen peroxide (2-3 equivalent) and more iron (II) sulfate heptahydrate (1-2 equivalent) were added in the same manner until the reaction is completed. After that time, the reaction mixture was partitioned between aqueous saturated sodium bicarbonate solution (200 mL) and ethyl acetate (400 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with saturated Sodium thiosulfate solution (50 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford a 78% yield (6.40 g) of 101e as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 6.23 (s, 1H), 4.23 (s, 2H), 3.94 (t, 2H, J=6.5 Hz), 3.81 (s, 3H), 2.74 (t, 2H, J=6.5 Hz), 2.00 (m, 2H), 1.83 (m, 2H); (APCI+) m/z 219.3 (M+H)
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
iron (II) sulfate heptahydrate
Quantity
5.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
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reactant
Reaction Step Two
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0 (± 1) mol
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iron (II) sulfate heptahydrate
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0 (± 1) mol
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catalyst
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Name
Iron (II) sulfate heptahydrate
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catalyst
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Name
Yield
78%

Synthesis routes and methods II

Procedure details

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